molecular formula C19H22N2O4 B1195472 Phenisopham CAS No. 57375-63-0

Phenisopham

Cat. No.: B1195472
CAS No.: 57375-63-0
M. Wt: 342.4 g/mol
InChI Key: PWEOEHNGYFXZLI-UHFFFAOYSA-N
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Description

Phenisopham is a synthetic herbicide belonging to the carbanilate class. It was primarily used for post-emergence control of broad-leaved weeds in cotton fields. The compound is known for its selective action, targeting specific weeds without harming the cotton plants .

Scientific Research Applications

Phenisopham has been studied for its environmental impact and ecotoxicity. It has been used in research to understand the photochemical behavior of carbamate pesticides under environmental conditions. The compound’s phototransformation and its effects on aquatic organisms have been extensively studied to assess its ecological risks . Additionally, this compound’s selective herbicidal action has made it a subject of interest in agricultural research .

Biochemical Analysis

Biochemical Properties

Phenisopham plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It undergoes phototransformation, leading to the formation of hydroxybenzamides and hydroxyphenylcarbamate. These interactions are crucial for understanding the compound’s behavior in environmental conditions .

Cellular Effects

This compound has been observed to have varying effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In long-term exposure studies, this compound exhibited chronic toxicity potential for rotifers and algae .

Molecular Mechanism

The mechanism of action of this compound involves its phototransformation into various products, including hydroxybenzamides and hydroxyphenylcarbamate. These products interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions with biomolecules are essential for understanding the compound’s molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as UVB or solar irradiation. The degradation half-life times for this compound are approximately 55 minutes under UVB lamps and about 3 months under sunlight. Long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While this compound did not show acute toxicity at concentrations up to 10 milligrams per liter, its derivative N-ethylaniline exhibited an acute lethal concentration value of 0.46 milligrams per liter. Chronic toxicity potential was observed in long-term exposure studies .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of hydroxybenzamides and hydroxyphenylcarbamate. These pathways involve interactions with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for comprehending the compound’s overall impact on metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, impacting its activity and function within the cell .

Preparation Methods

Phenisopham can be synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of phenyl isocyanate with an appropriate alcohol to form the carbamate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phenisopham undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phenisopham is often compared with other carbamate herbicides, such as chlorpropham. Both compounds exhibit similar photochemical behaviors and undergo phototransformation under UVB or solar irradiation. this compound is unique in its specific application for post-emergence weed control in cotton fields. Similar compounds include:

This compound’s selective action and specific application make it a valuable compound in agricultural practices, despite its current status as an obsolete herbicide.

Properties

IUPAC Name

[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEOEHNGYFXZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205970
Record name 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57375-63-0
Record name Phenisopham
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57375-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenisopham [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENISOPHAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the environmental fate of Phenisopham, specifically its photodegradation?

A1: this compound, a bis-carbamate pesticide, exhibits distinct photochemical behavior compared to other carbamate pesticides like Chlorpropham []. While Chlorpropham undergoes a photo-induced nucleophilic substitution of chlorine with water, this compound experiences photo-Fries rearrangements. These rearrangements involve the cleavage of the N-aryl O-aryl carbamate moiety []. Studies on model compounds suggest that the presence of a chlorine atom on the aromatic ring significantly influences the photo-Fries reaction, accelerating its rate []. The presence of water also plays a crucial role in this compound's photodegradation, potentially by facilitating photoionization, stabilizing ionic intermediates, and trapping electrophilic species [].

Q2: How does the structure of this compound affect its photochemical reactivity compared to other carbamates like Chlorpropham?

A2: Although both this compound and Chlorpropham possess carbamate functionalities, their photochemical reactivity differs significantly due to structural variations []. Chlorpropham, with a chlorine atom on its aromatic ring, primarily undergoes photosubstitution of the chlorine with water []. In contrast, this compound, lacking the chlorine substituent, predominantly undergoes photo-Fries rearrangements, leading to the cleavage of its N-aryl O-aryl carbamate moiety []. These findings highlight the significant impact of even minor structural differences on the photochemical pathways and degradation products of carbamate pesticides [].

Q3: Are there any synergistic effects observed when this compound is used in herbicide mixtures?

A4: Yes, this compound is known to exhibit synergistic herbicidal effects when combined with other herbicides []. While the specific mechanisms behind these synergistic interactions are not fully elucidated in the provided abstracts, it is clear that this compound can be a valuable component in herbicide mixtures designed for enhanced weed control. Further research is needed to understand the specific molecular interactions and optimize these combinations for safe and effective weed management.

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